molecular formula C13H16OS2 B13800464 1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one CAS No. 96185-17-0

1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one

Cat. No.: B13800464
CAS No.: 96185-17-0
M. Wt: 252.4 g/mol
InChI Key: CFGYNKFBAIHKFO-UHFFFAOYSA-N
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Description

1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, along with two methylsulfanyl groups attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and methylsulfanylacetone.

    Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with methylsulfanylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, amines, dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

    1-(4-METHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE: Similar structure with a methyl group instead of an ethyl group.

    1-(4-ISOPROPYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE: Contains an isopropyl group instead of an ethyl group.

    1-(4-TERT-BUTYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE: Features a tert-butyl group in place of the ethyl group.

Uniqueness: 1-(4-ETHYL-PHENYL)-3,3-BIS-METHYLSULFANYL-PROPENONE is unique due to the presence of the ethyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

96185-17-0

Molecular Formula

C13H16OS2

Molecular Weight

252.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C13H16OS2/c1-4-10-5-7-11(8-6-10)12(14)9-13(15-2)16-3/h5-9H,4H2,1-3H3

InChI Key

CFGYNKFBAIHKFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=C(SC)SC

Origin of Product

United States

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